4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile
Overview
Description
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile is a complex organic compound characterized by its unique structure, which includes three benzonitrile groups connected to a central benzene ring through oxygen linkages. This compound is known for its stability and versatility, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 1,3,5-trihydroxybenzene with 4-fluorobenzonitrile under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzonitrile compounds .
Scientific Research Applications
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development and delivery systems.
Industry: It serves as a stabilizer, catalyst, and functional dye in various industrial processes.
Mechanism of Action
The mechanism by which 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile exerts its effects is primarily through its ability to interact with other molecules via its nitrile groups. These interactions can influence molecular pathways and targets, leading to various chemical and biological effects. The compound’s structure allows it to form stable complexes with metals and other substrates, enhancing its utility in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid: Similar in structure but with carboxylic acid groups instead of nitriles.
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) iodide: A related compound with pyridinium rings and ethyne linkages.
Uniqueness
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile is unique due to its combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and form stable complexes makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
4-[3,5-bis(4-cyanophenoxy)phenoxy]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15N3O3/c28-16-19-1-7-22(8-2-19)31-25-13-26(32-23-9-3-20(17-29)4-10-23)15-27(14-25)33-24-11-5-21(18-30)6-12-24/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAFRRDWQAJRKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C#N)OC4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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